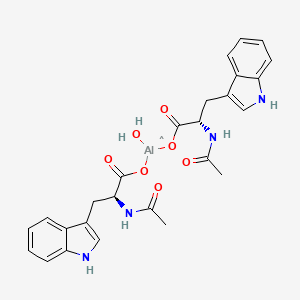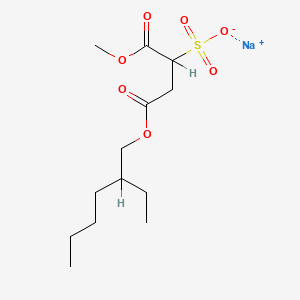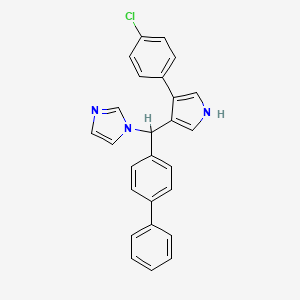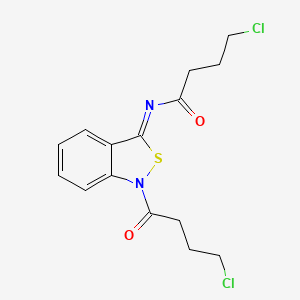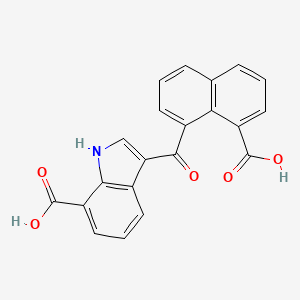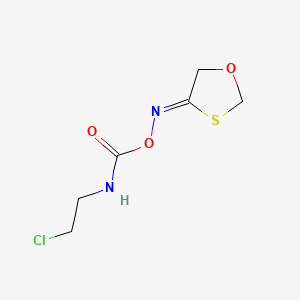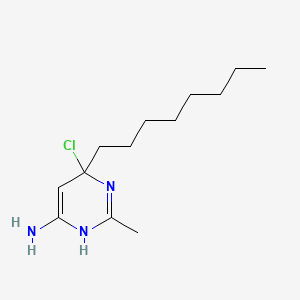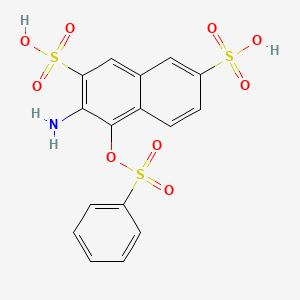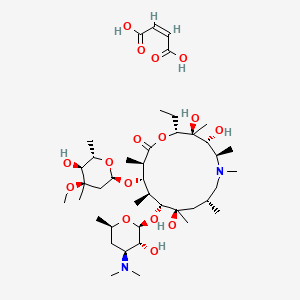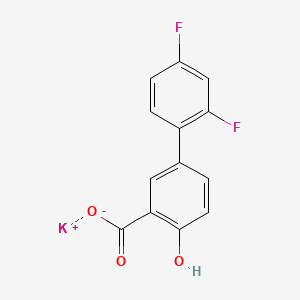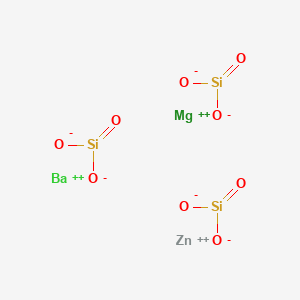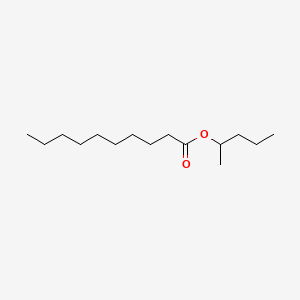
1-Methylbutyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylbutyl decanoate is an organic compound classified as an ester. It is formed by the esterification of decanoic acid with 1-methylbutanol. This compound is known for its pleasant odor and is often used in the fragrance and flavor industries. Its molecular formula is C15H30O2, and it has a molecular weight of 242.3975 g/mol .
Vorbereitungsmethoden
1-Methylbutyl decanoate can be synthesized through the Fischer esterification process, which involves the reaction of decanoic acid with 1-methylbutanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Synthetic Route:
- Combine decanoic acid and 1-methylbutanol in a reaction flask.
- Add a few drops of concentrated sulfuric acid as a catalyst.
- Heat the mixture under reflux for several hours.
- After the reaction is complete, cool the mixture and neutralize the acid with a base such as sodium bicarbonate.
- Extract the ester with an organic solvent like diethyl ether.
- Purify the ester by distillation.
Industrial Production: In an industrial setting, the production of this compound follows a similar process but on a larger scale. Continuous reactors and distillation columns are used to optimize the yield and purity of the product.
Analyse Chemischer Reaktionen
1-Methylbutyl decanoate undergoes several types of chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis:
Reagents and Conditions: Water and an acid or base catalyst.
Products: Decanoic acid and 1-methylbutanol.
Transesterification:
Reagents and Conditions: Another alcohol and an acid or base catalyst.
Products: A different ester and 1-methylbutanol.
Oxidation:
Reagents and Conditions: Strong oxidizing agents such as potassium permanganate.
Products: Decanoic acid and other oxidation products.
Wissenschaftliche Forschungsanwendungen
1-Methylbutyl decanoate has various applications in scientific research, particularly in the fields of chemistry, biology, and industry.
Chemistry:
- Used as a model compound to study esterification and transesterification reactions.
- Employed in the synthesis of other esters and organic compounds.
Biology:
- Investigated for its role in pheromone communication in insects, particularly in the bagworm moth .
- Studied for its potential effects on plant volatile organic compounds (VOCs) and their role in attracting pollinators .
Medicine:
- Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.
Industry:
- Widely used in the fragrance and flavor industries due to its pleasant odor.
- Utilized as a solvent and intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 1-methylbutyl decanoate primarily involves its hydrolysis to decanoic acid and 1-methylbutanol. In biological systems, this hydrolysis can be catalyzed by esterases, enzymes that break down esters. The resulting decanoic acid and 1-methylbutanol can then participate in various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-Methylbutyl octanoate: Shorter carbon chain, similar odor profile.
1-Methylbutyl nonanoate: Intermediate carbon chain length, used in similar applications.
1-Methylbutyl dodecanoate: Longer carbon chain, different physical properties.
Uniqueness: 1-Methylbutyl decanoate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its pleasant odor and stability make it particularly valuable in the fragrance and flavor industries.
Eigenschaften
CAS-Nummer |
55195-26-1 |
|---|---|
Molekularformel |
C15H30O2 |
Molekulargewicht |
242.40 g/mol |
IUPAC-Name |
pentan-2-yl decanoate |
InChI |
InChI=1S/C15H30O2/c1-4-6-7-8-9-10-11-13-15(16)17-14(3)12-5-2/h14H,4-13H2,1-3H3 |
InChI-Schlüssel |
SUDINHDYWVJZKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OC(C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide](/img/structure/B12686429.png)
